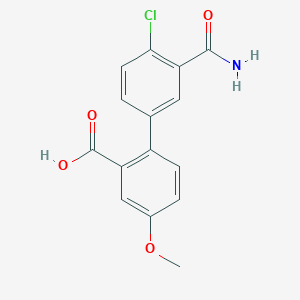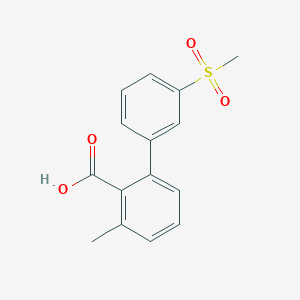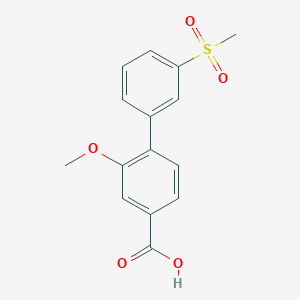
5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid (MSPB) is a chemical compound with a molecular formula of C14H14O4S. It is a white to off-white crystalline powder with a melting point of 155-156°C and a boiling point of 305-310°C. MSPB has been used in a variety of scientific research applications, including the synthesis of small molecules, the development of new drugs, and the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including the synthesis of small molecules, the development of new drugs, and the study of biochemical and physiological effects. It has been used in the synthesis of a variety of compounds, including those with anti-inflammatory, anticonvulsant, and anti-cancer properties. It has also been used in the development of new drugs, such as anti-tumor agents, and in the study of biochemical and physiological effects, such as the effects of 5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid, 95% on the immune system.
Mecanismo De Acción
5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid, 95% has been found to act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These two enzymes are involved in the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. By inhibiting these enzymes, 5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid, 95% can reduce inflammation and modulate immune responses.
Biochemical and Physiological Effects
5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes, and to modulate immune responses. It has also been found to have an anti-tumor effect, as well as an anti-inflammatory and anticonvulsant effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid, 95% in laboratory experiments has a number of advantages, including its easy synthesis, its low cost, and its availability in a variety of forms. However, there are also some limitations to its use, including its low solubility in water, its high volatility, and its potential for toxicity.
Direcciones Futuras
The future of 5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid, 95% research is promising, with a number of potential applications in the development of new drugs and the study of biochemical and physiological effects. Potential future directions include further research into the mechanism of action of 5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid, 95%, its potential therapeutic applications, and its potential toxicity. Additionally, further research into the synthesis of 5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid, 95% and its derivatives could lead to the development of new and improved compounds with a variety of applications.
Métodos De Síntesis
5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid, 95% can be synthesized through a variety of methods, including the use of a Grignard reaction. In this method, an alkyl halide is reacted with a Grignard reagent to form an alkylmagnesium halide, which is then reacted with a carbon dioxide source to form a carboxylic acid. The carboxylic acid is then reacted with a sulfonyl chloride to form 5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid, 95%.
Propiedades
IUPAC Name |
5-methoxy-2-(3-methylsulfonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5S/c1-20-11-6-7-13(14(9-11)15(16)17)10-4-3-5-12(8-10)21(2,18)19/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLJVPFTBPEOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691626 |
Source


|
| Record name | 3'-(Methanesulfonyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid | |
CAS RN |
1261898-63-8 |
Source


|
| Record name | 3'-(Methanesulfonyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














